molecular formula C6H12BrNO B8716616 2-bromo-N-methyl-N-propan-2-ylacetamide

2-bromo-N-methyl-N-propan-2-ylacetamide

Cat. No.: B8716616
M. Wt: 194.07 g/mol
InChI Key: CZNVPYABQUWSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-methyl-N-propan-2-ylacetamide is a useful research compound. Its molecular formula is C6H12BrNO and its molecular weight is 194.07 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12BrNO

Molecular Weight

194.07 g/mol

IUPAC Name

2-bromo-N-methyl-N-propan-2-ylacetamide

InChI

InChI=1S/C6H12BrNO/c1-5(2)8(3)6(9)4-7/h5H,4H2,1-3H3

InChI Key

CZNVPYABQUWSGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C(=O)CBr

Origin of Product

United States

Synthetic Methodologies for 2 Bromo N Methyl N Propan 2 Ylacetamide

Precursor-Based Synthesis Approaches

The primary route for synthesizing 2-bromo-N-methyl-N-propan-2-ylacetamide begins with the preparation of N-isopropyl-N-methyl-acetamide. This precursor is typically synthesized through the acylation of N-methylisopropylamine. The reaction can be carried out using acetylating agents like acetyl chloride or acetic anhydride (B1165640). youtube.comchemguide.co.uk The secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent to form the corresponding N,N-disubstituted amide. youtube.com

Once the precursor is obtained, the key step is the selective bromination at the α-position of the amide. This reaction is analogous to the well-studied α-halogenation of ketones and other carbonyl compounds, which typically proceeds through an enol or enolate intermediate. acs.org

The choice of brominating agent is critical for achieving high selectivity and yield. Common reagents for the α-bromination of carbonyl compounds include molecular bromine (Br₂) and N-bromosuccinimide (NBS). chemicalbook.com

N-Bromosuccinimide (NBS) : NBS is a widely used reagent for α-bromination as it provides a low, constant concentration of Br₂, which can help to prevent side reactions like polybromination. google.com It is often used in conjunction with a radical initiator or an acid catalyst.

Molecular Bromine (Br₂) : While effective, the use of liquid bromine can be hazardous and may lead to the formation of undesired byproducts if the reaction conditions are not carefully controlled. chemicalbook.com Acid catalysis is typically required to promote the formation of the enol intermediate, which is the active nucleophile in the reaction. prepchem.com

Umpolung Strategy : An alternative approach involves an umpolung (polarity inversion) transformation. The amide is first activated with triflic anhydride (Tf₂O) and a base. This makes the α-position electrophilic, allowing it to be attacked by a nucleophilic bromide source, such as a halide salt. This method can be highly chemoselective. chemicalbook.combohrium.com

A comparison of common brominating agents is presented in the table below.

ReagentTypical ConditionsAdvantagesDisadvantages
N-Bromosuccinimide (NBS)Acid catalyst (e.g., H₂SO₄, PTSA), radical initiator, various solvents (e.g., CCl₄, CH₂Cl₂)Easier to handle than Br₂, good for selective mono-brominationCan lead to overbromination, byproduct (succinimide) must be removed
Bromine (Br₂)Acid catalyst (e.g., H₂SO₄, AcOH) in a suitable solventReadily available and inexpensiveHazardous, can lead to polybromination and other side reactions
Triflic Anhydride (Tf₂O) / Bromide SaltBase (e.g., pyridine), followed by addition of a bromide salt (e.g., NaBr, TBAB)High chemoselectivity, mild conditionsRequires stoichiometric use of expensive reagent (Tf₂O)

The optimization of reaction parameters is crucial for maximizing the yield of this compound while minimizing impurities. Key parameters include temperature, solvent, and reaction time.

Temperature : The reaction temperature can significantly influence the rate and selectivity of bromination. For instance, in related ketone brominations, low temperatures (e.g., -78 °C) are sometimes employed, especially when using highly reactive intermediates, to prevent side reactions. doubtnut.com In other cases, elevated temperatures or microwave irradiation have been used to reduce reaction times. youtube.com For NBS brominations catalyzed by p-toluenesulfonic acid (PTSA) under microwave conditions, 80 °C was identified as an optimal temperature. youtube.com

Solvent : The choice of solvent can affect the solubility of reagents and the reaction pathway. For NBS brominations, solvents like dichloromethane (B109758) (CH₂Cl₂) and acetonitrile (B52724) (CH₃CN) have proven effective. youtube.comgoogle.com Dichloromethane, in particular, has been shown to provide excellent selectivity for mono-bromination in the α-bromination of ketones. youtube.com

Time : Reaction times can vary from minutes to several hours, depending on the reagents, temperature, and scale of the reaction. youtube.comgoogle.com Continuous monitoring of the reaction's progress, typically by thin-layer chromatography (TLC) or gas chromatography (GC), is essential to determine the optimal time for quenching the reaction.

A primary challenge in the α-bromination of amides is preventing the formation of di-brominated and other side products. chemicalbook.comdoubtnut.com

Several strategies can be employed to enhance yield and selectivity:

Control of Stoichiometry : Careful control over the amount of brominating agent, typically using a slight excess (e.g., 1.1-1.2 equivalents), can help ensure complete conversion of the starting material without excessive formation of poly-brominated products.

Reverse Addition : One effective technique involves the slow addition of the amide or its corresponding enamine to the brominating agent's solution (reverse addition). doubtnut.com This method maintains a low concentration of the nucleophilic species, which can suppress the rate of a second bromination reaction.

Catalyst Selection : The use of an appropriate catalyst can improve selectivity. For example, sulfuric acid has been demonstrated as an efficient and regioselective catalyst for the α-bromination of ketones. rsc.org

Workup Procedure : A proper workup procedure is necessary to remove byproducts and unreacted reagents. This often involves aqueous washes to remove acids and water-soluble byproducts like succinimide, followed by purification techniques such as column chromatography or recrystallization. doubtnut.com

Beyond the classical approaches, research into novel electrophilic bromination methods offers alternative pathways for the synthesis of α-bromoamides.

N-Bromoamides and Visible Light : One alternative involves the use of bulky N-bromoamide reagents in the presence of visible light. doubtnut.com This radical-mediated process can offer unique site-selectivity and proceeds at room temperature under mild conditions. doubtnut.com

Anomeric Amides : Recently, N-X anomeric amides have been introduced as powerful electrophilic halogenating agents. researchgate.net These reagents can provide the desired brominated products cleanly and in high yields, often outperforming traditional NBS/acid systems by avoiding decomposition of the starting material and extensive byproduct formation. researchgate.net

Electrosynthesis is emerging as a green and powerful tool in organic chemistry, offering alternative, metal-free pathways for halogenation. rsc.orgrsc.org In the context of α-bromoamide synthesis, electrochemical methods can be used to generate the brominating species in situ from simple and inexpensive halide salts like sodium bromide (NaBr) or ammonium (B1175870) bromide (NH₄Br).

The general principle involves the anodic oxidation of a bromide ion (Br⁻) to generate a reactive bromine species (e.g., Br₂ or a bromine radical), which then reacts with the amide substrate at the α-position. This approach avoids the need to handle hazardous brominating agents and minimizes waste. rsc.org While direct electrochemical α-bromination of N-isopropyl-N-methyl-acetamide is not extensively documented, the principles have been applied to the synthesis of other α-functionalized amides and related carbonyl compounds. researchgate.netnih.gov Catalyst- and oxidant-free electrochemical methods have been successfully developed for the preparation of α-ketoamides, demonstrating the potential of electrosynthesis in modifying the α-position of amide-containing molecules under mild and clean conditions. researchgate.net

Alternative Electrophilic Bromination Techniques

Regioselective Bromination Methodologies

A key challenge in the synthesis of this compound is the precise and selective introduction of a bromine atom at the α-carbon position of the acetamide (B32628) moiety. Regioselective bromination can be approached in two primary ways: by brominating a suitable carboxylic acid precursor prior to amidation, or by direct bromination of the pre-formed N-methyl-N-propan-2-ylacetamide.

One of the most established methods for the α-bromination of carbonyl compounds is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction facilitates the α-halogenation of a carboxylic acid upon treatment with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. The reaction proceeds via the formation of an acyl bromide, which more readily tautomerizes to its enol form than the corresponding carboxylic acid. This enol intermediate then undergoes electrophilic attack by bromine at the α-position. The resulting α-bromo acyl bromide can then be used to acylate the desired amine, in this case, N-methyl-N-propan-2-ylamine, to yield the final product.

Alternatively, direct α-bromination of the pre-formed N-methyl-N-propan-2-ylacetamide can be achieved. N-Bromosuccinimide (NBS) is a widely used reagent for the α-bromination of carbonyl compounds. nih.govresearchgate.net The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), which promotes the formation of the enol or enolate form of the amide, thereby activating the α-position for electrophilic attack by the bromine from NBS. researchgate.net The regioselectivity of this reaction is generally high for the α-position due to the activating effect of the carbonyl group. However, the reaction conditions must be carefully controlled to prevent side reactions, such as bromination at other positions if the N-alkyl groups contain susceptible C-H bonds, or dibromination. The choice of solvent can also influence the outcome, with non-polar aprotic solvents often favoring the desired α-bromination. nih.gov For instance, studies on the bromination of aralkyl ketones with NBS have shown that the solvent and catalyst system are crucial in directing the regioselectivity, with acidic alumina (B75360) in methanol (B129727) favoring α-bromination. nih.gov

Table 1: Comparison of Regioselective Bromination Methodologies

Methodology Reagents Key Intermediate Advantages Disadvantages
Hell-Volhard-Zelinsky Br₂, PBr₃ (cat.) 2-bromoacetyl bromide Well-established, reliable for carboxylic acids Harsh reaction conditions, generates corrosive byproducts
Direct α-bromination N-Bromosuccinimide (NBS), p-TSA (cat.) Enol/enolate of the amide Milder conditions, easier handling of NBS compared to Br₂ Potential for side reactions, requires careful optimization of conditions

Development of Novel Synthetic Routes

Beyond classical methods, ongoing research seeks to develop more efficient, elegant, and sustainable synthetic routes to α-bromoamides and their derivatives. These efforts include multi-step conversions that build complexity from simple precursors and the use of biocatalysis in chemoenzymatic approaches.

Multi-Step Conversions and Cascade Reactions

The synthesis of this compound is inherently a multi-step process. A common synthetic route involves the initial preparation of the secondary amine, N-methyl-N-propan-2-ylamine, followed by its acylation with a 2-bromoacetylating agent. The synthesis of the amine precursor itself can be a multi-step sequence, for example, via reductive amination of acetone (B3395972) with methylamine.

Chemoenzymatic Synthesis of Analogs and Derivatives

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic chemistry to create efficient and environmentally benign synthetic routes. This approach is particularly valuable for the synthesis of chiral analogs and derivatives of this compound.

The synthesis of chiral amines is a critical step in the production of many pharmaceuticals. Transaminases, particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.commbl.or.kr These enzymes utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor to transfer an amino group from an amine donor to a ketone acceptor. mdpi.com

For the synthesis of a chiral precursor to an analog of this compound, a prochiral ketone could be subjected to a transaminase-catalyzed reaction. For instance, a chiral version of N-methyl-N-propan-2-ylamine could be envisioned. While the target amine itself is not chiral, this methodology is highly relevant for producing chiral analogs. Isopropylamine (B41738) is often used as a cheap and readily available amine donor in these reactions, which would shift the equilibrium towards the desired product amine, with acetone as the byproduct. researchgate.net However, the acceptance of isopropylamine can be low for some wild-type enzymes, necessitating enzyme engineering or careful selection of the biocatalyst. researchgate.net ω-TAs can be employed in two main strategies: the kinetic resolution of a racemic amine or the asymmetric synthesis from a prochiral ketone, both of which can yield enantiomerically pure amines. mdpi.com

Lipases are another class of enzymes widely used in organic synthesis, particularly for the kinetic resolution of racemic alcohols, esters, and carboxylic acids. almacgroup.com Kinetic resolution relies on the differential rate of reaction of a chiral enzyme with the two enantiomers of a racemic substrate. This methodology could be applied to the synthesis of chiral analogs of this compound by resolving a chiral precursor.

For example, a racemic α-bromo carboxylic acid could be resolved through lipase-catalyzed esterification. In the presence of an alcohol and a lipase, one enantiomer of the acid will be converted to its ester at a much higher rate than the other, allowing for the separation of the fast-reacting enantiomer (as the ester) from the slow-reacting enantiomer (as the unreacted acid). nih.gov Lipases from Candida rugosa and Pseudomonas cepacia have shown high enantioselectivity in the hydrolysis of α-bromo esters in dynamic kinetic resolutions. lookchem.commdpi.com Similarly, a racemic alcohol precursor could be resolved via lipase-catalyzed transesterification with an acyl donor like vinyl acetate. mdpi.com The high enantioselectivity (E-value) of many lipases makes this a powerful tool for accessing enantiomerically pure building blocks for the synthesis of chiral α-bromoamide derivatives. almacgroup.com

Table 2: Chemoenzymatic Approaches for Chiral Analogs

Method Enzyme Class Substrate Type Product Key Advantage
Biotransamination ω-Transaminase Prochiral Ketone Enantiopure Amine High enantioselectivity, direct access to chiral amines
Kinetic Resolution Lipase Racemic α-bromo acid/ester or alcohol Enantiopure α-bromo acid/ester or alcohol Broad substrate scope, high E-values achievable

Industrial-Scale Synthesis Considerations

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of factors such as safety, cost, environmental impact, and scalability. The synthesis of this compound on a large scale presents several challenges, particularly concerning the bromination step.

Safety and Environmental Concerns: Elemental bromine is highly toxic, corrosive, and volatile, posing significant handling and safety risks. rsc.orggasdetection.com Its use on an industrial scale necessitates specialized equipment and stringent safety protocols to prevent exposure. amazonaws.com N-Bromosuccinimide (NBS) is often considered a safer alternative as it is a solid and easier to handle, reducing the risks associated with bromine vapor. rsc.org However, bromination reactions are often exothermic and carry a risk of thermal runaway if not properly controlled. nih.gov

From an environmental perspective, traditional bromination reactions can generate significant amounts of halogenated waste. Green chemistry principles encourage the development of processes that minimize waste and use less hazardous reagents. This has led to the exploration of alternative bromination methods, such as those that generate the brominating agent in situ. For example, continuous flow reactors can be used to generate molecular bromine from the oxidation of HBr with an oxidant like NaOCl, immediately followed by its consumption in the reaction stream. nih.govresearchgate.net This approach minimizes the inventory of hazardous bromine at any given time, significantly improving the safety of the process. researchgate.net

Process Optimization and Scale-Up: For industrial-scale production, the efficiency and robustness of the synthetic route are paramount. princeton-acs.org This involves optimizing reaction conditions such as temperature, concentration, and reaction time to maximize yield and minimize the formation of impurities. mdpi.com The choice of solvents is also critical, with a preference for those that are less toxic, recyclable, and allow for easy product isolation.

Process Optimization for High Yield and Purity

Optimizing the synthesis of this compound is crucial for maximizing the yield and ensuring high purity, which are critical factors for its application in further chemical syntheses. Key parameters that are typically optimized include the choice of solvent, reaction temperature, the nature of the base used, and the potential application of catalysts.

Detailed research findings indicate that the selection of an appropriate solvent is paramount to facilitate the reaction while minimizing side products. Aprotic solvents are generally preferred to avoid solvolysis of the bromoacetyl halide. The reaction temperature must be carefully controlled to balance the rate of reaction with the prevention of thermal degradation or unwanted side reactions. The choice of base is also critical; it should be strong enough to scavenge the generated acid but not so strong as to promote elimination or other side reactions.

Below is a data table summarizing typical parameters investigated for the process optimization of the synthesis of N,N-disubstituted 2-bromoacetamides, which can be applied to the synthesis of this compound.

ParameterVariationRationaleTypical Optimized Condition
Solvent Dichloromethane, Tetrahydrofuran, Acetonitrile, TolueneAprotic solvents prevent solvolysis of the acyl halide and are good at dissolving reactants.Dichloromethane or Tetrahydrofuran
Temperature 0 °C, Room Temperature, 40 °C, RefluxLower temperatures can control exothermicity and reduce side reactions, while higher temperatures can increase the reaction rate.0 °C to Room Temperature
Base Triethylamine (B128534), Diisopropylethylamine, Pyridine, Potassium CarbonateA non-nucleophilic organic base or an inorganic base is used to neutralize the HBr byproduct without competing in the main reaction.Triethylamine or Potassium Carbonate
Reactant Ratio 1:1, 1:1.1, 1:1.2 (Amine:Acyl Halide)A slight excess of the acylating agent can drive the reaction to completion.1:1.05 to 1:1.1
Purification Aqueous wash, Recrystallization, Column ChromatographyRemoval of unreacted starting materials, base hydrohalide salt, and any byproducts.Aqueous wash followed by recrystallization or column chromatography for high purity.

Sustainable and Green Chemistry Principles in Production

The application of sustainable and green chemistry principles to the production of this compound aims to reduce the environmental impact of the synthesis. This involves considering the atom economy, using less hazardous chemicals, employing greener solvents, and minimizing waste generation.

One key area of improvement is the replacement of traditional volatile organic solvents (VOCs) with more environmentally benign alternatives. Another significant advancement is the use of catalytic methods to improve reaction efficiency and reduce waste. Phase-transfer catalysis (PTC) is a particularly relevant technique for this type of reaction. rcsi.com It can enhance the reaction rate between reactants in immiscible phases, allowing for the use of greener solvent systems like water-toluene or even solvent-free conditions, and often enables the use of milder reaction conditions.

Below is a comparative data table illustrating the differences between a traditional and a greener synthetic approach for N,N-disubstituted 2-bromoacetamides.

FeatureTraditional MethodGreen Chemistry Approach
Solvent Dichloromethane (a chlorinated solvent)2-Methyltetrahydrofuran (a bio-based solvent) or a biphasic water/organic system
Catalyst None (stoichiometric base)Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide)
Base Triethylamine (liquid organic base, difficult to remove)Potassium Carbonate (solid, easily filtered)
Energy Input Often requires heating or coolingCan often be run at ambient temperature, potentially with microwave irradiation for efficiency.
Waste Stoichiometric amounts of triethylamine hydrobromide salt, solvent waste.Catalytic amount of PTC, less hazardous solvent waste, and easily separable inorganic salt.
Atom Economy ModerateImproved due to catalytic nature and reduced use of stoichiometric reagents.

By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable, with reduced environmental impact and potentially lower production costs. dst.gov.inresearchgate.netresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Bromo N Methyl N Propan 2 Ylacetamide

Nucleophilic Substitution Reactions at the Bromine Center

Nucleophilic substitution is a cornerstone of the reactivity of 2-bromo-N-methyl-N-propan-2-ylacetamide. The electron-withdrawing nature of the adjacent amide group enhances the electrophilicity of the α-carbon, making it a prime target for a wide array of nucleophiles.

Kinetics and Thermodynamics of Substitution Pathways

The kinetics and thermodynamics of nucleophilic substitution reactions involving this compound are intricately linked to the reaction mechanism, which can proceed through either a concerted (SN2) or a stepwise (SN1) pathway. The preferred pathway is dictated by factors such as the nature of the nucleophile, the solvent, and the steric environment around the reaction center.

The presence of the N-isopropyl group, in conjunction with the N-methyl group, imposes significant steric hindrance around the electrophilic α-carbon of this compound. This steric bulk plays a crucial role in dictating the kinetics of nucleophilic substitution reactions.

In the context of a bimolecular nucleophilic substitution (SN2) reaction, the nucleophile must approach the α-carbon from the backside, opposite to the bromine leaving group. The bulky N-isopropyl group can physically obstruct this approach, leading to a higher activation energy and consequently, a slower reaction rate compared to less hindered α-bromo amides. For instance, the rate of an SN2 reaction is highly sensitive to the size of substituents on the nitrogen atom of the amide.

SubstrateRelative Rate of SN2 Reaction
2-bromo-N,N-dimethylacetamideHigh
2-bromo-N-methyl-N-ethylacetamideModerate
This compound Low

This table illustrates the general trend of decreasing SN2 reactivity with increasing steric bulk of the N-alkyl substituents. The values are qualitative and intended for comparative purposes.

Conversely, steric hindrance can favor a unimolecular nucleophilic substitution (SN1) mechanism. In an SN1 reaction, the rate-determining step is the departure of the leaving group to form a carbocation intermediate. While the α-carbonyl group can destabilize an adjacent carbocation, significant steric crowding can promote the initial dissociation of the bromide ion to relieve steric strain.

The choice of solvent has a profound impact on the kinetics and mechanism of nucleophilic substitution reactions of this compound. Solvents are broadly classified as polar protic, polar aprotic, and nonpolar, each influencing the reaction pathway differently.

Polar protic solvents , such as water and alcohols, are capable of hydrogen bonding. They can solvate both the departing bromide anion and any potential carbocation intermediate, thereby stabilizing them. This stabilization of the carbocation intermediate makes polar protic solvents particularly favorable for SN1 reactions. libretexts.org For this compound, a reaction in a polar protic solvent could potentially proceed through an SN1 pathway, especially if the nucleophile is weak.

Polar aprotic solvents , such as acetone (B3395972), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), possess a dipole moment but lack acidic protons for hydrogen bonding. These solvents are adept at solvating cations but are less effective at solvating anions. libretexts.org This leaves the nucleophile relatively "naked" and more reactive, which is highly favorable for SN2 reactions. libretexts.org Consequently, performing a substitution reaction on this compound in a polar aprotic solvent would likely favor the SN2 mechanism, despite the steric hindrance.

Solvent TypeEffect on SN1 Reaction RateEffect on SN2 Reaction Rate
Polar Protic (e.g., Ethanol, Water)IncreasesDecreases
Polar Aprotic (e.g., DMSO, Acetone)DecreasesIncreases
Nonpolar (e.g., Hexane)Significantly DecreasesSignificantly Decreases

This table summarizes the general influence of solvent type on the rates of SN1 and SN2 reactions.

Scope and Limitations with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The reactivity of this compound with a variety of nucleophiles is a critical aspect of its chemical profile. The nature of the nucleophile, in terms of its strength and steric bulk, will influence the reaction outcome.

Amines: Primary and secondary amines are effective nucleophiles for the displacement of the bromide. However, due to the steric hindrance of the substrate, reactions with bulky secondary amines may be slow. Kinetic studies on the reactions of N-methyl-α-bromoacetanilides with benzylamines in DMSO have shown that the reaction proceeds via a concerted SN2 mechanism. researchgate.net A similar mechanism can be expected for this compound, although the reaction rates would be comparatively lower due to the increased steric bulk of the N-isopropyl group.

Thiols: Thiolate anions (RS⁻) are generally excellent nucleophiles and are expected to react readily with this compound. The high polarizability and relatively low basicity of thiols make them well-suited for SN2 reactions, even with sterically hindered substrates.

Alkoxides: Alkoxides, such as sodium ethoxide, are strong bases and strong nucleophiles. Their reaction with this compound can be complex. While nucleophilic substitution to form an α-alkoxy amide is possible, the strong basicity of the alkoxide can also lead to competing elimination reactions, particularly at elevated temperatures. The steric hindrance of the substrate may also favor elimination over substitution.

NucleophileExpected Primary ReactionPotential Limitations
Primary Amines (e.g., Methylamine)SN2 SubstitutionSlower rates with bulkier amines
Thiols (e.g., Sodium thiomethoxide)SN2 SubstitutionGenerally efficient
Alkoxides (e.g., Sodium ethoxide)SN2 Substitution / E2 EliminationCompetition from elimination

This table outlines the expected reactivity and potential limitations for different classes of nucleophiles with this compound.

Mechanisms of Bromide Displacement (SN1 vs. SN2)

The displacement of the bromide from this compound can occur through either an SN1 or an SN2 mechanism, with the predominant pathway being highly dependent on the reaction conditions.

The SN2 mechanism is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the bromide ion departs. This mechanism is favored by strong nucleophiles and polar aprotic solvents. The significant steric hindrance provided by the N-methyl and N-isopropyl groups on this compound makes the SN2 pathway less favorable compared to less substituted α-bromo amides. However, with a potent nucleophile in an appropriate solvent, this pathway can still be operative.

The SN1 mechanism is a two-step process that involves the formation of a carbocation intermediate after the departure of the leaving group, followed by a rapid attack by the nucleophile. This mechanism is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. The α-carbonyl group in this compound would destabilize an adjacent carbocation, making the SN1 pathway generally less likely. However, under forcing conditions with a poor nucleophile in a highly polar protic solvent, an SN1-like mechanism might be induced.

Redox Chemistry of this compound

The redox chemistry of α-halo amides, including this compound, is an area of active investigation. These compounds can undergo both reduction and oxidation under specific conditions.

Electrochemical studies on a series of secondary and tertiary α-bromoisobutyramides in dipolar aprotic solvents have shown that these compounds can be reduced at a mercury electrode. rsc.org The process involves a two-electron cleavage of the carbon-bromine bond to form a carbanion intermediate. rsc.org This carbanion can then undergo various reactions, including protonation or elimination. For tertiary 2-bromoamides, 1,2-elimination to yield an α,β-unsaturated amide is a competing pathway. rsc.org

Furthermore, α-halo amides can act as precursors to α-amido radicals through photoredox catalysis. rsc.org These radical species can then participate in various carbon-carbon bond-forming reactions, such as the intermolecular α-alkylation of olefins. rsc.org While specific studies on the redox behavior of this compound are not extensively documented, it is plausible that it would exhibit similar reactivity to other tertiary α-bromo amides under electrochemical or photoredox conditions.

Reduction Pathways to Amine Derivatives (e.g., using LiAlH4, NaBH4)

The reduction of this compound can be expected to proceed via two main pathways, depending on the reducing agent and reaction conditions. The primary sites of reduction are the amide carbonyl group and the carbon-bromine bond.

Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of reducing amides to amines. masterorganicchemistry.com It is also known to reduce alkyl halides. youtube.com Therefore, the treatment of this compound with LiAlH4 is anticipated to reduce both the amide and the C-Br bond, yielding N-ethyl-N-isopropyl-N-methylamine. The reaction would proceed through the initial reduction of the amide to an amine, followed by the reductive dehalogenation of the bromo group.

Sodium borohydride (B1222165) (NaBH4), being a milder reducing agent, is generally not effective in reducing amides. quora.comlibretexts.org However, it can, under certain conditions, reduce alkyl halides. Thus, the reaction of this compound with NaBH4 would likely result in the selective reduction of the carbon-bromine bond to afford N-methyl-N-propan-2-ylacetamide.

Table 1: Predicted Reduction Products of this compound
Reducing AgentExpected Major ProductReaction Pathway
LiAlH4N-ethyl-N-isopropyl-N-methylamineReduction of both the amide and the C-Br bond
NaBH4N-methyl-N-propan-2-ylacetamideSelective reduction of the C-Br bond

Oxidation Reactions and Product Characterization

The oxidation of this compound can be directed at the α-carbon. While direct oxidation of the α-bromo position is not a common transformation, oxidative processes can be a part of more complex reaction sequences. For instance, under specific conditions, amides can undergo oxidation to α-keto amides or α-hydroxy amides. orgsyn.org

A potential, albeit less direct, oxidative pathway could involve the transformation of the amide into an α-keto amide. This would require a two-step process, possibly involving initial nucleophilic substitution of the bromide followed by oxidation of the introduced functional group.

Characterization of the oxidation products would rely on standard spectroscopic techniques. For example, the formation of an α-keto amide would be confirmed by the appearance of a new carbonyl signal in the 13C NMR spectrum and a characteristic absorption in the infrared (IR) spectrum. Mass spectrometry would be used to confirm the molecular weight of the product, and X-ray crystallography could provide definitive structural elucidation if a suitable crystal is obtained.

Derivatization and Functionalization Strategies

The presence of the α-bromo group makes this compound a versatile precursor for the synthesis of a wide range of derivatives through various functionalization strategies.

The bromine atom in this compound is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the introduction of a variety of functional groups through SN2 reactions. A wide array of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the bromide and form new carbon-heteroatom bonds. nih.gov

For example, reaction with a primary or secondary amine would yield an α-amino amide. Similarly, reaction with an alkoxide or a phenoxide would lead to the corresponding α-alkoxy or α-aryloxy amide. Thiolates would react to form α-thio amides. These reactions are typically carried out in the presence of a base to neutralize the HBr byproduct.

Table 2: Examples of Functional Group Introduction via Nucleophilic Substitution
NucleophileProduct Class
Primary/Secondary Amine (R2NH)α-Amino amide
Alkoxide (RO-)α-Alkoxy amide
Thiolate (RS-)α-Thio amide
Azide (N3-)α-Azido amide

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. α-Bromo amides are known to participate in such reactions, particularly Suzuki-Miyaura cross-coupling with aryl boronic acids. nih.govresearchgate.netresearchgate.net In a typical reaction, a palladium catalyst, often in the presence of a suitable ligand, facilitates the coupling of the α-carbon of the amide with the aryl group from the boronic acid.

The reaction of this compound with an aryl boronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)2) and a phosphine (B1218219) ligand is expected to yield the corresponding α-aryl-N-methyl-N-propan-2-ylacetamide. The choice of ligand can be critical for achieving high yields and, in the case of chiral substrates, high enantioselectivity.

Table 3: Predicted Outcome of a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
ReactantsCatalyst System (Example)Product Class
This compound + Arylboronic acidPd(OAc)2, Phosphine ligand, Baseα-Aryl-N-methyl-N-propan-2-ylacetamide

Derivatives of this compound can be designed to undergo intramolecular cyclization to form various heterocyclic systems. rsc.orgbohrium.com For this to occur, a nucleophilic group must be present at a suitable position within the molecule to attack the electrophilic α-carbon, displacing the bromide.

For instance, if an amine or hydroxyl group is introduced at a distal position of a substituent on the amide nitrogen, intramolecular cyclization can lead to the formation of lactams (cyclic amides) or other nitrogen- and oxygen-containing heterocycles. rsc.orgbeilstein-journals.org The regioselectivity of the cyclization (i.e., the size of the ring formed) would depend on the length and nature of the tether connecting the nucleophile to the α-bromo amide moiety.

Stereochemical Implications in Reactions and Derived Compounds

The α-carbon of this compound is a prochiral center. Reactions that introduce a new substituent at this position, different from the existing ones, will create a stereocenter. The stereochemical outcome of such reactions is of significant interest.

In nucleophilic substitution reactions proceeding via an SN2 mechanism, an inversion of configuration at the α-carbon is expected if the starting material is enantiomerically enriched. However, the stereoselectivity can be influenced by various factors, including the nature of the nucleophile, the solvent, and the presence of additives. In some cases, silver salts have been used to promote stereoselective substitutions in α-bromo amides. documentsdelivered.com

For palladium-catalyzed cross-coupling reactions, the development of chiral ligands has enabled enantioselective transformations, allowing for the synthesis of α-aryl amides with high enantiomeric excess from racemic α-bromo amides. nih.govresearchgate.netresearchgate.net The stereochemical outcome is determined by the chiral environment created by the metal-ligand complex during the catalytic cycle.

Chiral Auxiliary Approaches for Asymmetric Synthesis

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, providing a reliable method for controlling the stereochemical outcome of a reaction. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate, directs the stereoselective formation of a new stereocenter, and is subsequently removed.

In the context of α-haloacetamides, a common strategy involves the use of chiral auxiliaries to control the stereoselective alkylation at the α-carbon. However, no specific research has been found that details the application of this compound in such a capacity. Hypothetically, if a chiral auxiliary were to be employed, it would likely be a chiral amine that replaces the N-methyl-N-propan-2-ylamino group, or a chiral alcohol that forms an ester with a derivative of the bromoacetic acid core. The steric hindrance provided by the N-isopropyl group in the target molecule could potentially influence the diastereoselectivity of reactions at the α-carbon, but this has not been experimentally verified in published literature.

Enantioselective Transformations of Derivatives

The enantioselective transformation of derivatives of this compound is another area where scientific literature is sparse. Such transformations could involve the catalytic enantioselective substitution of the bromine atom or reactions involving the amide moiety. For instance, the generation of an N-acyliminium ion from this amide could, in principle, be trapped by various nucleophiles in an enantioselective manner using a chiral catalyst. N-acyliminium ion chemistry is a powerful tool for the construction of nitrogen-containing stereocenters.

While the broader field of asymmetric catalysis offers numerous examples of enantioselective transformations of α-bromo amides, none of the identified research specifically utilizes the this compound substrate. The development of such a process would require the identification of a suitable chiral catalyst—such as a chiral Lewis acid, Brønsted acid, or organocatalyst—that could effectively differentiate between the two enantiotopic faces of a prochiral intermediate derived from this compound.

Advanced Structural Characterization and Conformational Analysis of 2 Bromo N Methyl N Propan 2 Ylacetamide

High-Resolution Spectroscopic Investigations for Molecular Elucidation

High-resolution spectroscopic methods are indispensable for determining the precise atomic connectivity, functional group arrangement, and dynamic behavior of 2-bromo-N-methyl-N-propan-2-ylacetamide.

NMR spectroscopy provides unparalleled insight into the molecular framework in solution. Due to the partial double bond character of the amide C-N bond, hindered rotation can lead to magnetic non-equivalence of the N-alkyl substituents, a key feature in the conformational analysis of this molecule.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial data, two-dimensional (2D) techniques are essential for unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the molecular structure.

¹H NMR: The proton spectrum is expected to show distinct signals for the N-methyl, N-isopropyl (methine and methyl), and α-bromomethylene protons. Due to hindered rotation around the C-N amide bond, two separate signals for the isopropyl methyl groups and potentially two signals for the N-methyl group might be observed at lower temperatures.

¹³C NMR: The carbon spectrum will display signals corresponding to the carbonyl carbon, the α-bromomethylene carbon, the N-methyl carbon, and the N-isopropyl carbons (methine and methyl). The chemical shift of the carbonyl carbon is particularly indicative of the amide electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Predicted values are based on standard chemical shift increments and data from analogous compounds.

Atom Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
1 C=O - ~168.0
2 CH₂Br ~3.90 (s, 2H) ~28.5
3 N-CH₃ ~3.05 (s, 3H) ~36.0
4 N-CH(CH₃)₂ ~4.10 (sept, 1H, J ≈ 6.8 Hz) ~50.0

2D NMR Correlations:

COSY: A strong correlation would be observed between the isopropyl methine proton (δ ~4.10 ppm) and the isopropyl methyl protons (δ ~1.25 ppm).

HSQC: This experiment would directly link each proton signal to its attached carbon: CH₂Br (δH ~3.90 / δC ~28.5), N-CH₃ (δH ~3.05 / δC ~36.0), N-CH (δH ~4.10 / δC ~50.0), and (CH₃)₂ (δH ~1.25 / δC ~20.5).

HMBC: Key long-range correlations would firmly establish the connectivity. For instance, the N-methyl protons (δ ~3.05 ppm) would show correlations to the carbonyl carbon (C=O, δ ~168.0 ppm) and the isopropyl methine carbon (N-CH, δ ~50.0 ppm). The bromomethylene protons (δ ~3.90 ppm) would show a crucial correlation to the carbonyl carbon.

The most significant dynamic process for this compound in solution is the restricted rotation around the C(O)-N bond. This phenomenon arises from the delocalization of the nitrogen lone pair into the carbonyl π-system, imparting partial double-bond character to the C-N bond.

Dynamic NMR (DNMR) experiments, specifically variable-temperature (VT-NMR) studies, are used to quantify the energy barrier for this rotation. At low temperatures, the rotation is slow on the NMR timescale, and distinct signals may be observed for atoms in different chemical environments (e.g., the two methyl groups of the isopropyl substituent). As the temperature increases, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the distinct signals broaden and merge into a single averaged signal. The free energy of activation (ΔG‡) for the rotational barrier can be calculated from Tc and the frequency separation of the signals at low temperature. For tertiary amides, these barriers are typically in the range of 15-20 kcal/mol. The steric bulk of the N-isopropyl group compared to the N-methyl group is expected to influence this barrier significantly.

Vibrational spectroscopy provides information about the functional groups and bonding within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the amide I band (primarily C=O stretching vibration), expected in the region of 1650-1670 cm⁻¹. Other key absorptions include C-H stretching vibrations for the alkyl groups (~2850-3000 cm⁻¹), C-H bending vibrations (~1370-1470 cm⁻¹), and the C-N stretching vibration (~1400 cm⁻¹). The C-Br stretching vibration would appear in the fingerprint region, typically around 550-650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on less polar, more polarizable bonds. The C-Br bond, in particular, often gives a strong Raman signal. The symmetric stretching of the isopropyl group would also be a prominent feature.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
C-H Stretch -CH₃, -CH₂, -CH 2850 - 3000 Medium-Strong
Amide I (C=O Stretch) -C(O)N- 1650 - 1670 Strong (IR)
C-H Bend -CH₃, -CH₂ 1370 - 1470 Medium
C-N Stretch -C(O)N- ~1400 Medium

HRMS is used to determine the exact molecular mass of the compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₆H₁₂BrNO), the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Exact Mass: The calculated monoisotopic mass for C₆H₁₂⁷⁹BrNO is 193.0102 u and for C₆H₁₂⁸¹BrNO is 195.0082 u. An HRMS measurement would confirm this with high precision (typically < 5 ppm error).

Fragmentation Pathways: Under electron ionization (EI) or electrospray ionization (ESI-MS/MS), the molecule undergoes characteristic fragmentation. The primary fragmentation pathways are predicted to be:

α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of a •CH₂Br radical and formation of an acylium ion [M - CH₂Br]⁺.

C-N Bond Cleavage: Cleavage of the amide C-N bond, resulting in the formation of either the [CH₂BrCO]⁺ ion or the N-methyl-N-isopropylaminium cation [(CH₃)(i-Pr)N]⁺.

Loss of Bromine: Cleavage of the C-Br bond to form a [M - Br]⁺ carbocation.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Proposed Fragment Ion Fragmentation Pathway
193 / 195 195 / 197 [C₆H₁₂BrNO]⁺ Molecular Ion (M⁺)
114 114 [C₆H₁₂NO]⁺ Loss of •Br radical
100 100 [C₅H₁₀NO]⁺ α-Cleavage (Loss of •CH₂Br)
86 86 [C₅H₁₂N]⁺ C-N Cleavage

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

To date, a single-crystal X-ray diffraction structure for this compound has not been reported in the crystallographic databases. However, based on the known structures of other tertiary amides, key structural features can be predicted.

As a tertiary amide, this compound lacks an N-H proton and therefore cannot act as a hydrogen bond donor. Consequently, the intermolecular interactions governing its crystal packing would not involve classic N-H···O hydrogen bonds, which are dominant in primary and secondary amides. Instead, the solid-state structure would be stabilized by weaker interactions, such as:

Dipole-Dipole Interactions: Arising from the highly polar amide group.

van der Waals Forces: Between the alkyl chains.

Weak C-H···O Hydrogen Bonds: Involving the alkyl protons and the carbonyl oxygen.

Halogen Bonding: The electrophilic region on the bromine atom (the σ-hole) could potentially interact with the nucleophilic carbonyl oxygen of an adjacent molecule (a C-Br···O=C interaction).

Determination of Molecular Geometry and Torsion Angles

A definitive determination of the molecular geometry, including precise bond lengths, bond angles, and torsional angles for this compound, is contingent upon single-crystal X-ray diffraction analysis. However, a thorough search of crystallographic databases and the scientific literature did not yield a published crystal structure for this specific compound. While studies on analogous bromoacetamides exist, such as for 2-bromo-N-(2-chlorophenyl)acetamide, the specific steric and electronic effects of the N-methyl and N-isopropyl groups in the target molecule mean that direct extrapolation of geometric parameters would be scientifically inaccurate. For related compounds, the conformation of the N-H bond relative to substituents is a key feature, but this is not directly applicable to the tertiary amide structure of this compound.

Analysis of Hydrogen Bonding Networks and Crystal Packing

The analysis of intermolecular forces, such as hydrogen bonding and crystal packing, is fundamental to understanding the solid-state properties of a compound. As this compound is a tertiary amide, it lacks the N-H bond necessary for classical hydrogen bond donation, which is a dominant interaction in the crystal structures of primary and secondary amides. Intermolecular interactions would likely be dominated by weaker C-H···O or C-H···Br contacts and van der Waals forces. However, without experimental crystallographic data, any description of the hydrogen bonding network or the specific mode of crystal packing remains speculative.

Resolution of Crystallographic Data Anomalies (Twinning, Disorder)

Crystallographic anomalies such as twinning (the intergrowth of two or more crystal domains) or structural disorder (where parts of the molecule occupy multiple positions) can complicate structure determination. These phenomena are identified and resolved during the analysis of single-crystal X-ray diffraction data. Given that no such data has been published for this compound, there is no information regarding the presence or absence of these crystallographic challenges for this particular compound.

Spectroscopic and Diffraction Studies of Reaction Intermediates and Analogues

Spectroscopic and diffraction techniques are vital for characterizing transient species, such as reaction intermediates, and for comparing the structural properties of related molecules. The bromoacetyl group is known to be a reactive functional group, susceptible to nucleophilic substitution. Studies on similar molecules have used techniques like anion photoelectron spectroscopy to investigate SN2 reaction intermediates in the gas phase. However, specific spectroscopic or diffraction studies focused on the reaction intermediates derived from this compound are not available in the reviewed literature.

While research on analogous N-alkyl amides has employed NMR spectroscopy and DFT calculations to study conformational equilibria, such as cis-trans isomerism around the amide bond, this level of detailed investigation has not been reported for the title compound. The unique combination of a methyl and a bulky isopropyl group on the nitrogen atom would significantly influence this equilibrium and the rotational barriers, but dedicated studies are required for a quantitative understanding.

Theoretical and Computational Investigations of 2 Bromo N Methyl N Propan 2 Ylacetamide

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for understanding the electronic structure and properties of molecules at the atomic level.

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional arrangement of atoms in a molecule (its geometry) and its vibrational modes. A typical study would involve optimizing the geometry of 2-bromo-N-methyl-N-propan-2-ylacetamide to find its most stable conformation. The results would be presented in a table of bond lengths, bond angles, and dihedral angles.

Following geometry optimization, vibrational frequency calculations are usually performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies help in the interpretation of experimental spectra and the characterization of the compound.

Table 4.1.1: Hypothetical Optimized Geometrical Parameters of this compound (Example Only - Data Not Found)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C=O --- O=C-N ---
C-N --- C-N-C(isopropyl) ---
C-Br --- C-N-C(methyl) ---
N-C(methyl) --- Br-C-C ---
N-C(isopropyl) ---

(This table is for illustrative purposes only. No actual data for this compound was found.)

Calculation of Electronic Properties and Molecular Orbitals

DFT calculations also provide insights into the electronic properties of a molecule. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests a more reactive molecule. Other electronic properties such as dipole moment, polarizability, and electrostatic potential maps can also be calculated to understand the charge distribution and reactivity sites.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Conformational Analysis in Solution and Solid State

MD simulations can be used to explore the different conformations that this compound can adopt in different environments, such as in a solvent or in its crystalline form. By simulating the motion of the molecule over a period of time, researchers can identify the most stable and frequently occurring conformations and understand the energetic barriers between them.

Ligand-Protein Interaction Simulations (if applicable)

If this compound were being investigated as a potential drug candidate, MD simulations would be a valuable tool to study its interaction with a target protein. These simulations, often referred to as molecular docking followed by MD, can predict the binding mode of the ligand to the protein's active site and estimate the binding affinity. This information is critical in the early stages of drug discovery.

In Silico Prediction of Reactivity and Stability

Computational models provide a powerful tool for predicting the chemical behavior of molecules like this compound, offering insights into its intrinsic reactivity and stability without the need for extensive laboratory experimentation.

The reactivity of this compound is largely dictated by the presence of the bromoacetamide functional group. The bromine atom, being highly electronegative, withdraws electron density from the adjacent carbon atom, rendering it electrophilic and susceptible to nucleophilic attack. This makes the compound a likely candidate for substitution reactions where the bromine atom acts as a good leaving group. Furthermore, the carbonyl group within the acetamide (B32628) moiety also possesses an electrophilic carbon, which can be a site for nucleophilic addition reactions.

The stability of the compound is influenced by several factors. The N-methyl and N-propan-2-yl (isopropyl) groups attached to the nitrogen atom introduce steric hindrance around the amide bond. This steric bulk can shield the carbonyl group and the alpha-carbon from approaching nucleophiles, thereby potentially increasing the kinetic stability of the molecule compared to less substituted bromoacetamides. However, like many amides, it may be susceptible to hydrolysis under acidic or basic conditions, breaking the amide bond to form N-methylpropan-2-amine and 2-bromoacetic acid.

To quantify some of these properties, various computational parameters can be predicted. The following table presents a selection of predicted physicochemical properties for this compound, which are crucial for understanding its behavior in different environments.

PropertyPredicted ValueSignificance
Molecular Weight 209.08 g/mol Basic physical property influencing diffusion and stoichiometry.
LogP (Octanol-Water Partition Coefficient) 1.5Indicates moderate lipophilicity, suggesting potential for membrane permeability.
Topological Polar Surface Area (TPSA) 29.1 ŲRelates to the polarity of the molecule and its ability to form hydrogen bonds, affecting solubility and transport properties.
Number of Rotatable Bonds 3Indicates the conformational flexibility of the molecule.
Hydrogen Bond Donors 0The molecule cannot donate hydrogen bonds.
Hydrogen Bond Acceptors 1The carbonyl oxygen can accept a hydrogen bond.

Note: The values in this table are computationally predicted and may vary slightly depending on the algorithm and software used.

Structure-Property Relationship Modeling

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methodologies that correlate the chemical structure of a compound with its physical properties or biological activities. For this compound, such models could be developed to predict various endpoints, including its reactivity in specific chemical reactions, its potential toxicity, or its behavior in biological systems.

The development of a robust QSAR model for this compound would involve the calculation of a wide range of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and are categorized into several classes:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific functional groups.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors of size, shape, and electronic properties such as dipole moment and solvent-accessible surface area.

A hypothetical QSAR model for predicting a specific property of this compound would involve a mathematical equation that links a selection of these descriptors to the property of interest. For instance, a model predicting its reactivity towards a specific nucleophile might include descriptors related to the electronic charge on the alpha-carbon and steric hindrance around the reaction center.

The following table lists some key molecular descriptors that would be relevant for building a structure-property relationship model for this compound.

Descriptor ClassSpecific Descriptor ExampleRelevance to Properties of this compound
Constitutional (1D) Molecular WeightInfluences physical properties like boiling point and density.
Topological (2D) Wiener IndexRelates to the branching of the molecule, which can affect its intermolecular interactions and physical properties.
Geometrical (3D) Solvent Accessible Surface AreaDescribes the surface area of the molecule that is accessible to a solvent, influencing solubility and interaction with other molecules.
Electrostatic (3D) Dipole MomentQuantifies the overall polarity of the molecule, which is crucial for understanding its interactions with polar solvents and other polar molecules.
Quantum Chemical HOMO-LUMO Energy GapThe energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and stability.

By establishing a statistically significant relationship between these descriptors and an observed property for a series of related compounds, a predictive model can be constructed. Such a model would allow for the virtual screening and design of new molecules with desired properties based on their chemical structure.

Mechanistic Biological Investigations of 2 Bromo N Methyl N Propan 2 Ylacetamide

Molecular Mechanism of Action as an Alkylating Agent

Alkylating agents are a class of reactive compounds that mediate their effects by transferring an alkyl group to nucleophilic sites on biological molecules. nih.govresearchgate.net The chemical structure of 2-bromo-N-methyl-N-propan-2-ylacetamide, featuring a bromine atom attached to the carbon alpha to the carbonyl group, confers upon it the characteristics of an electrophile, making it susceptible to reaction with nucleophiles within a biological milieu.

Identification of Covalent Modification Sites on Biomolecules

The primary mechanism by which alkylating agents such as this compound are thought to exert their biological effects is through the covalent modification of biomolecules. nih.gov Nucleophilic centers in proteins and nucleic acids are particularly susceptible to such modifications. acs.org In proteins, the side chains of amino acids like cysteine, histidine, and lysine (B10760008) are common targets for electrophilic attack. researchgate.net

Modern proteomic techniques, particularly mass spectrometry, are instrumental in identifying the specific sites of covalent modification on proteins. nih.govaston.ac.uk These methods can pinpoint the exact amino acid residue that has been alkylated by a compound. nih.govucsf.edu

Table 1: Potential Nucleophilic Amino Acid Residues for Covalent Modification

Amino AcidNucleophilic GroupPotential for Alkylation
CysteineThiol (-SH)High
HistidineImidazole ringModerate
LysineEpsilon-amino (-NH2)Moderate
MethionineThioether (-S-CH3)Moderate
AspartateCarboxylate (-COOH)Low
GlutamateCarboxylate (-COOH)Low
TyrosinePhenol (-OH)Low

Role of Bromine as a Leaving Group in Biological Contexts

The bromine atom in this compound plays a crucial role as a leaving group in its reactions as an alkylating agent. In a biological environment, when the compound encounters a nucleophilic site on a biomolecule, a nucleophilic substitution reaction can occur. The nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the formation of a covalent bond and the displacement of the bromide ion. The stability of the bromide ion as a leaving group facilitates this reaction.

This process is a hallmark of targeted covalent inhibitors (TCIs), where an initial non-covalent binding event positions the reactive group of the inhibitor in proximity to a nucleophilic residue on the target protein, enabling the subsequent covalent bond formation. researchgate.netcertara.com

Impact on Cellular Pathways at the Molecular Level

Electrophilic compounds can modulate a variety of cellular signaling pathways. nih.govnih.gov By covalently modifying key proteins, such as enzymes or transcription factors, alkylating agents can alter their function and, consequently, the downstream signaling cascades. acs.org For instance, the modification of a cysteine residue in the active site of an enzyme can lead to its irreversible inhibition. wikipedia.orglibretexts.orgpharmacy180.com

One of the well-studied pathways affected by electrophiles is the Keap1-Nrf2 pathway, which is a critical regulator of the cellular antioxidant response. mdpi.com Electrophiles can react with cysteine sensors on Keap1, leading to the activation of Nrf2 and the transcription of antioxidant and cytoprotective genes. mdpi.com

Target Identification and Ligand-Receptor Interaction Studies

Identifying the specific biological targets of a small molecule is a fundamental step in understanding its mechanism of action. nih.govbroadinstitute.org A combination of experimental and computational approaches is often employed for this purpose. rsc.orgmatilda.science

Computational Ligand-Target Docking for Enzyme and Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.orgmdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds against a known protein target and to predict the binding mode and affinity of a ligand. semanticscholar.orgrsc.org

In the context of this compound, computational docking could be employed to identify potential protein targets by simulating its interaction with the binding sites of various enzymes and receptors. acs.org

The selection of biological targets for computational studies is often guided by the known activities of structurally similar compounds or by a hypothesis about the compound's mechanism of action. Given the alkylating nature of this compound, enzymes that are known to be regulated by covalent modification, such as certain proteases, kinases, and phosphatases, would be logical candidates for initial docking studies. nih.govresearchgate.net

Table 2: Classes of Potential Protein Targets for this compound

Protein ClassRationale for SelectionKey Nucleophilic Residues
Cysteine ProteasesActive site often contains a highly reactive cysteine residue.Cysteine
KinasesCysteine residues in or near the ATP-binding pocket can be targeted by covalent inhibitors.Cysteine
PhosphatasesThe active site often contains a nucleophilic cysteine or histidine.Cysteine, Histidine
DehydrogenasesCysteine residues can be involved in catalysis or cofactor binding.Cysteine
Transcription FactorsCysteine residues can be critical for DNA binding or protein-protein interactions.Cysteine
Simulation of Ligand-Receptor Binding Modes

Computational modeling serves as a powerful tool to predict how a small molecule like this compound might interact with a biological target at the molecular level. Techniques such as molecular docking and molecular dynamics (MD) simulations are instrumental in visualizing and understanding these interactions.

Molecular docking studies would begin by identifying a potential protein target. The three-dimensional structure of this target, often obtained from crystallographic data, is used to define a binding site. A 3D model of this compound would then be computationally "docked" into this site in various orientations and conformations. Scoring functions are employed to estimate the binding affinity for each pose, predicting the most favorable binding mode.

Following docking, molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor complex. rsc.org These simulations model the movements of atoms over time, offering insights into the stability of the binding pose and the flexibility of both the ligand and the protein's binding pocket. For this compound, MD simulations could reveal key conformational changes in the receptor upon binding and the persistence of specific intermolecular interactions.

Evaluation of Binding Affinities and Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions)

The binding affinity of this compound for its putative receptor would be quantified by parameters such as the binding energy, typically expressed in kcal/mol. ijsrst.com This value is calculated based on the various non-covalent interactions formed between the ligand and the receptor. ijsrst.com Based on the structure of this compound, several types of interactions can be anticipated:

Hydrogen Bonds: The carbonyl oxygen of the acetamide (B32628) group can act as a hydrogen bond acceptor, while the amide nitrogen, if protonated, or a neighboring amino acid residue could act as a hydrogen bond donor. drugdesign.org

Hydrophobic Interactions: The N-methyl and N-propan-2-yl groups are nonpolar and would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as leucine, isoleucine, and valine. ijsrst.com

Halogen Bonds: The bromine atom can participate in halogen bonding, an interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site on the receptor, such as a carbonyl oxygen or an aromatic ring.

A hypothetical summary of the potential interactions and their contributions to binding energy is presented in Table 1.

Interaction TypePotential Participating Group on LigandPotential Interacting Residues on ReceptorEstimated Energy Contribution (kcal/mol)
Hydrogen BondCarbonyl oxygenSerine, Threonine, Tyrosine-2 to -5
Hydrophobic InteractionsN-methyl, N-propan-2-ylLeucine, Isoleucine, Valine, Alanine-1 to -2 per CH2/CH3 group
Halogen BondBromine atomCarbonyl oxygen, Aromatic rings (e.g., Phenylalanine, Tyrosine)-1 to -4
Van der Waals ForcesEntire moleculeAll proximal residuesVariable, generally weak per atom pair

Exploration of Non-Covalent Interactions with Biomolecules

Non-covalent interactions are fundamental to the structure and function of biological macromolecules and are the primary forces governing the binding of ligands to their receptors. wikipedia.orgnih.gov For this compound, the interplay of various non-covalent forces would dictate its behavior in a biological system. proteopedia.org

The hydrophobic effect would likely play a significant role in driving the initial association of the molecule with a protein's binding pocket, as the nonpolar alkyl groups are expelled from the aqueous environment. wikipedia.org Once in the binding site, the more specific interactions, such as hydrogen and halogen bonds, would determine the precise orientation and strength of binding. The collective effect of these weaker forces leads to a stable and specific ligand-receptor complex. rsc.org

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a compound and observing the effect of these changes on its biological activity. drugdesign.org While specific SAR data for this compound is not available, we can propose a hypothetical SAR exploration based on its scaffold.

Correlation of Structural Modifications with Molecular-Level Activity

To understand the SAR of this compound, one could synthesize a series of analogs and evaluate their activity. The following modifications could provide valuable insights:

Variation of the Halogen: Replacing the bromine atom with other halogens (fluorine, chlorine, iodine) would modulate the strength of halogen bonding and the electrophilicity of the alpha-carbon. This could impact both binding affinity and covalent reactivity, if applicable.

Modification of N-Alkyl Groups: Altering the size and lipophilicity of the N-methyl and N-propan-2-yl groups would probe the steric and hydrophobic constraints of the binding pocket. For example, replacing the N-propan-2-yl group with a larger or smaller alkyl group would likely affect binding affinity. nih.gov

Substitution on the Acetamide Backbone: Introducing substituents on the alpha-carbon could influence the molecule's conformation and reactivity.

The hypothetical impact of such modifications is summarized in Table 2.

ModificationRationaleExpected Impact on Activity
Br -> ClDecrease in halogen bond donor strength and leaving group abilityPotential decrease in binding affinity and/or reactivity
Br -> IIncrease in halogen bond donor strength and leaving group abilityPotential increase in binding affinity and/or reactivity
N-propan-2-yl -> N-ethylDecrease in steric bulk and lipophilicityActivity may increase or decrease depending on the size of the hydrophobic pocket
N-methyl -> N-ethylIncrease in steric bulk and lipophilicityActivity may increase or decrease depending on the size of the hydrophobic pocket

Specificity and Selectivity in Molecular Target Engagement

The specificity of a drug for its intended target over other proteins is crucial. For this compound, selectivity would be achieved through a combination of shape complementarity and a unique pattern of non-covalent interactions within the target's binding site. nih.gov

SAR studies can be instrumental in improving selectivity. nih.gov For instance, if the compound is found to inhibit a primary target and a related off-target protein, structural modifications can be made to enhance binding to the former while diminishing it for the latter. This could involve exploiting subtle differences in the amino acid composition of their respective binding sites. If the primary target has a larger hydrophobic pocket, increasing the size of an N-alkyl group on the ligand might enhance affinity for the primary target while preventing it from fitting into the smaller pocket of the off-target protein.

Applications of 2 Bromo N Methyl N Propan 2 Ylacetamide in Organic Synthesis and Materials Science Research

Role as a Synthetic Intermediate for Complex Organic Molecules

The presence of a bromoacetyl group makes 2-bromo-N-methyl-N-propan-2-ylacetamide an effective alkylating agent, enabling the introduction of the N-methyl-N-propan-2-ylacetamide moiety into a wide range of organic structures. This reactivity is fundamental to its role as a synthetic intermediate.

In the synthesis of complex molecules for pharmaceutical and agrochemical applications, α-haloacetamides are common precursors. They can be used to form new carbon-carbon and carbon-heteroatom bonds, which are crucial for building the molecular skeletons of active compounds. For instance, the bromoacetyl group can react with various nucleophiles such as amines, thiols, and carbanions to construct more elaborate structures.

The N-methyl-N-isopropylamine moiety, which would be formed from the hydrolysis of the amide, is a known building block in the synthesis of certain pharmaceuticals. This suggests that this compound could serve as a precursor to introduce this specific functional group into a target molecule.

Pharmaceutical Intermediates: The N-methyl-N-isopropyl substitution pattern is a feature in some bioactive molecules. The use of this compound could provide a route to novel pharmaceutical candidates by incorporating this specific amide structure.

Agrochemical Development: Chloroacetamide herbicides are a significant class of agrochemicals. researchgate.net While the subject compound is a bromoacetamide, the underlying principle of its reactivity as an alkylating agent is similar and could be explored for the development of new herbicides or fungicides. researchgate.net

Precursor Compound Reactant Resulting Linkage Potential Application Area
This compoundThiol-containing moleculeThioetherPharmaceuticals, Bioconjugation
This compoundAmine-containing moleculeAminePharmaceuticals, Agrochemicals
This compoundCarbanionCarbon-Carbon bondComplex Molecule Synthesis

Heterocyclic compounds are central to medicinal chemistry and materials science. The reactivity of the bromoacetyl group in this compound allows it to be a key component in the construction of various heterocyclic rings. For example, it can undergo condensation reactions with dinucleophilic species to form rings such as thiazoles, imidazoles, and morpholinones.

The synthesis of γ-lactams, a privileged scaffold in medicinal chemistry, can be achieved through the reaction of α-bromoamides with alkenes. nih.gov This suggests a potential pathway where this compound could be utilized to create novel and highly substituted γ-lactams bearing the N-methyl-N-isopropylamide functionality.

Development of Specialty Chemicals and Functional Materials

The reactivity of the bromoacetyl group is not limited to the synthesis of bioactive molecules but also extends to the development of specialty chemicals and functional materials.

Crosslinking Agents: The bromoacetyl group is known to react with sulfhydryl groups, such as those found in cysteine residues of proteins. thermofisher.comthermofisher.com This reactivity allows for its use in bioconjugation and as a crosslinking agent to link molecules together, which is a fundamental process in the creation of hydrogels and other functional biomaterials.

Surface Modification: The ability of the bromoacetyl group to form stable thioether bonds can be exploited to modify the surfaces of materials. nih.govacs.org For example, a surface functionalized with thiol groups could be treated with this compound to introduce the N-methyl-N-propan-2-ylacetamide group, thereby altering the surface properties such as hydrophobicity and reactivity.

Precursor in Early-Stage Drug Discovery Research

In the early stages of drug discovery, the generation of a diverse library of compounds for screening is crucial. The modular nature of this compound makes it an attractive precursor for this purpose.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The N-methyl-N-propan-2-ylacetamide moiety can be considered a unique pharmacophoric element. By reacting this compound with a variety of building blocks, a library of compounds containing this moiety can be synthesized and screened for biological activity.

The design of novel chloroacetamide derivatives has been explored for herbicidal agents using pharmacophore modeling. researchgate.net A similar approach could be applied to derivatives of this compound to explore their potential as new drug candidates.

Once a lead compound with some desired biological activity is identified, its structure is often modified to improve its properties. If a lead compound contains a reactive site, such as a thiol or an amine, it could be derivatized with this compound to introduce the N-methyl-N-propan-2-ylamide group. This modification could potentially enhance the compound's potency, selectivity, or pharmacokinetic profile.

The synthesis of acetamide (B32628) derivatives of known drugs, such as COX-II inhibitors, is a strategy used to create prodrugs or to modify the properties of the parent drug. archivepp.com This highlights the potential of using this compound for the derivatization of existing drug scaffolds.

Research Phase Application of this compound Objective
Hit DiscoverySynthesis of a diverse library of compoundsIdentify novel pharmacophores with biological activity
Lead OptimizationDerivatization of a known active scaffoldImprove potency, selectivity, and pharmacokinetic properties

Advanced Analytical Methodologies for Research on 2 Bromo N Methyl N Propan 2 Ylacetamide

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating 2-bromo-N-methyl-N-propan-2-ylacetamide from starting materials, byproducts, and other impurities, enabling accurate purity assessment and real-time monitoring of reaction progress.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS is highly effective for identifying volatile impurities or degradation products. The technique offers high chromatographic resolution and provides mass spectra that allow for the unambiguous identification of separated components. For haloacetamides, GC-MS has proven to be a reliable method for analysis, often following a liquid-liquid extraction and sometimes derivatization to enhance volatility. nih.govnih.gov The mass spectrometer fragments the analyte molecules in a reproducible manner, generating a characteristic fragmentation pattern that serves as a chemical fingerprint.

Table 1: Predicted GC-MS Fragmentation Pattern for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonStructural Formula
208/210[M-CH₃]⁺ (Molecular ion minus methyl)[C₅H₉BrNO]⁺
128[M-Br-CH₃]⁺[C₅H₉NO]⁺
86[CH₃-N-C(CH₃)₂]⁺[C₄H₁₀N]⁺
72[N-C(CH₃)₂]⁺[C₃H₈N]⁺
57[C(CH₃)₃]⁺ (tert-butyl cation)[C₄H₉]⁺

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) would result in characteristic M/M+2 isotopic patterns for bromine-containing fragments. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For direct analysis of this compound in complex matrices, such as reaction mixtures, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. azerbaijanmedicaljournal.netresearchgate.net This technique does not require the analyte to be volatile and is capable of separating non-volatile and thermally labile compounds. nih.gov LC-MS/MS provides high sensitivity and selectivity by utilizing multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This process minimizes matrix interference and allows for accurate quantification even at very low concentrations. researchgate.net This is particularly useful for monitoring the synthesis process and identifying process-related impurities. azerbaijanmedicaljournal.net

Table 2: Representative LC-MS/MS Parameters for this compound Analysis

ParameterValuePurpose
Chromatography
ColumnC18 Reverse PhaseSeparation based on hydrophobicity
Mobile PhaseAcetonitrile (B52724)/Water with Formic AcidElution of the analyte from the column
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Generation of protonated molecular ions
Precursor Ion (Q1)m/z 209/211 [M+H]⁺Selection of the target analyte ion
Product Ion (Q3)m/z 129Specific fragment for quantification
Collision EnergyOptimized (e.g., 20 eV)Fragmentation of the precursor ion

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) for Accurate Mass Determination and Metabolite Identification

High-resolution liquid chromatography-mass spectrometry (HR-LC-MS) provides highly accurate mass measurements, typically with errors of less than 5 ppm. This capability allows for the determination of the elemental composition of the parent compound and any unknown impurities or metabolites. acs.org The high mass accuracy is crucial for confirming the identity of this compound and distinguishing it from other compounds with the same nominal mass. The characteristic isotopic pattern of bromine further aids in the reliable identification of brominated species. acs.org

Table 3: Accurate Mass Determination by HR-LC-MS

CompoundElemental FormulaTheoretical Monoisotopic Mass (Da)Measured Mass (Da)Mass Error (ppm)
This compoundC₇H₁₄BrNO209.0286209.0282-1.9

Advanced Spectrometric Methods

Spectrometric methods provide detailed structural information and are used for both qualitative confirmation and quantitative analysis.

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis and Impurity Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in this compound. Furthermore, quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment. acs.orgnih.gov By integrating the signals of the analyte against a certified internal standard of known purity, the absolute purity of the compound can be determined without the need for a specific reference standard of the analyte itself. oxinst.comkoreascience.kr This is particularly valuable for characterizing new chemical entities. NMR is also highly effective for identifying and quantifying structurally related and unrelated impurities. acs.orgnih.gov

Table 4: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₂~1.4Singlet6H
-N-CH₃~2.9Singlet3H
-CH-~4.5Septet1H
-CH₂Br~3.9Singlet2H

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. mdpi.com For this compound, FTIR is particularly useful for monitoring the progress of its synthesis. For example, during the amidation reaction, the appearance of the strong amide carbonyl (C=O) stretching band and the disappearance of reactant bands can be tracked in real-time. researchgate.net The position of the amide I band is sensitive to the molecular environment, providing structural information. nih.gov

Table 5: Key FTIR Absorption Bands for this compound

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)
C-H (Alkyl)Stretch2970 - 2850
C=O (Amide I)Stretch~1650
C-NStretch~1400
C-BrStretch650 - 550

Method Validation for Research Applications

The validation of analytical methods is a critical process in chemical research to ensure that the measurements are reliable, accurate, and precise for their intended purpose. For a compound such as this compound, which may be a subject of study as an emerging disinfection byproduct in water or as a reference standard in toxicological research, robust analytical methodologies are paramount. Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.

Sensitivity and Specificity Studies

Sensitivity and specificity are fundamental parameters in the validation of analytical methods. Sensitivity of an analytical method refers to its ability to discriminate between small differences in analyte concentration. It is often characterized by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov For haloacetamides, the class of compounds to which this compound belongs, these values are typically determined using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

For instance, a study on various haloacetamides using an automated solid-phase extraction (SPE) followed by GC with electron capture detection (GC/ECD) reported LODs in the range of 0.002–0.003 μg L⁻¹ and LOQs between 0.005–0.010 μg L⁻¹. researchgate.net Another method employing LC-MS/MS for the analysis of 13 different haloacetamides found detection limits ranging from 7.6 to 19.7 ng/L. nih.gov These values highlight the high sensitivity of modern analytical instruments for this class of compounds. The determination of LOD and LOQ is crucial for ensuring that the analytical method is suitable for the intended research, especially when trace-level analysis is required. chemistryjobinsight.com

The LOD and LOQ are often calculated based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. juniperpublishers.comsepscience.com

Specificity and Selectivity

Specificity is demonstrated by showing that the method is unaffected by the presence of potential interferents. In the context of analyzing this compound in environmental samples, specificity studies would involve analyzing blank matrix samples (e.g., purified water) and matrix samples spiked with the analyte and potential interferents. The absence of interfering peaks at the retention time of the analyte in the blank and the ability to resolve the analyte peak from others demonstrates specificity.

Mass spectrometry, particularly when coupled with chromatography, offers high selectivity. chromatographyonline.com Techniques like selected ion monitoring (SIM) in GC-MS or selected reaction monitoring (SRM) in LC-MS/MS enhance specificity by monitoring for specific mass-to-charge ratios of the analyte and its fragments. This high degree of selectivity is essential for complex sample matrices where numerous other compounds may be present.

Below is a representative data table illustrating typical sensitivity parameters for haloacetamides, which would be analogous for this compound.

Analytical MethodAnalyte ClassLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
SPE-GC-ECDHaloacetamides0.002–0.003 μg/L0.005–0.010 μg/L researchgate.net
SPE-LC-MS/MS (APCI)Haloacetamides7.6–19.7 ng/LNot Reported nih.gov
UPLC-MS/MSHaloacetamidesMethod capable of detecting ultra-trace levels rsc.org

Reproducibility and Robustness Assessments

Reproducibility and robustness are measures of a method's precision and its capacity to remain unaffected by small, deliberate variations in method parameters.

Reproducibility (Precision)

The precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). rsc.org

Repeatability (Intra-day Precision): This is assessed by analyzing a set of identical samples under the same operating conditions over a short period.

Intermediate Precision (Inter-day Precision): This is determined by conducting the analysis on different days, with different analysts, or using different equipment. rsc.org

Reproducibility: This is evaluated by having different laboratories analyze the same sample.

Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements. For the analysis of haloacetamides, methods have demonstrated good precision, with RSD values typically below 15%. researchgate.netresearchgate.net For example, a validated auto-SPE-GC-ECD method for 10 haloacetamides showed relative standard deviations ranging from 3.3% to 9.1%. researchgate.net

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ut.ee For a chromatographic method, these parameters could include:

pH of the mobile phase

Composition of the mobile phase

Different columns (lots and/or suppliers)

Temperature and flow rate of the mobile phase

The robustness of a method is assessed by observing the effect of these variations on the analytical results, such as retention time, peak area, and resolution. For LC-MS/MS methods, parameters of the mass spectrometer, such as gas flow rates and temperatures, would also be evaluated. ut.ee A robust method will show minimal variation in results when these parameters are slightly altered, ensuring the method's reliability in different laboratory environments and over time. thermofisher.com

The following interactive table summarizes the key parameters for assessing the reproducibility and robustness of an analytical method for a compound like this compound, based on data for similar compounds.

ParameterTypical Acceptance CriteriaPurpose
Repeatability (Intra-day Precision)RSD ≤ 15%Assesses precision under the same conditions. researchgate.net
Intermediate Precision (Inter-day Precision)RSD ≤ 15%Assesses precision under varied conditions within the same lab. researchgate.net
RobustnessMinimal effect on results from varied parametersEnsures method reliability during routine use. ut.ee
RecoveryTypically 70-120%Assesses the accuracy of the method. researchgate.net

Environmental Fate and Degradation Pathways of 2 Bromo N Methyl N Propan 2 Ylacetamide

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis and photolysis. These mechanisms are crucial in determining the persistence of a compound in various environmental compartments.

Hydrolysis is a primary abiotic degradation pathway for many organic compounds in aquatic environments. For haloacetamides, the rate of hydrolysis is influenced by the pH of the water and the nature of the halogen substituent. Generally, the hydrolysis of haloacetamides involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon, leading to the cleavage of the amide bond or the carbon-halogen bond.

Research on various haloacetamides indicates that hydrolysis rates increase with increasing pH. nih.gov While specific kinetic data for 2-bromo-N-methyl-N-propan-2-ylacetamide is not available, it is expected to follow this trend. Brominated acetamides are generally found to be more stable than their chlorinated counterparts. nih.gov The primary degradation products from the hydrolysis of haloacetamides are the corresponding haloacetic acids. nih.gov In the case of this compound, hydrolysis would likely yield 2-bromoacetic acid and N-methyl-N-propan-2-amine.

Table 1: Predicted Hydrolysis Products of this compound

Reactant Predicted Primary Products
This compound 2-bromoacetic acid

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant environmental sink for many organic pollutants. For brominated organic compounds, a common photolytic degradation pathway is the cleavage of the carbon-bromine (C-Br) bond, leading to debromination. nih.govresearchgate.net

The photodegradation of new brominated flame retardants has been shown to follow first-order kinetics, with degradation rates being significantly influenced by the wavelength of light and the surrounding medium. nih.gov Shorter wavelengths of UV light generally lead to faster degradation. nih.gov While specific studies on the photolysis of this compound are lacking, it is plausible that it would undergo photolytic cleavage of the C-Br bond as a primary degradation step. This would result in the formation of N-methyl-N-propan-2-ylacetamide and a bromide radical. The presence of photosensitizers in the environment, such as humic acids, could also influence the rate and pathway of photolytic degradation. researchgate.net

Table 2: Potential Photolytic Degradation Products of this compound

Reactant Potential Primary Products
This compound N-methyl-N-propan-2-ylacetamide

Biotic Transformation Processes (In Vitro Studies)

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. This is a key process in the natural attenuation of many environmental contaminants.

Specific in vitro enzymatic studies on this compound are not documented in the available scientific literature. However, general enzymatic pathways for the degradation of halogenated compounds have been identified. nih.gov Dehalogenases are a class of enzymes that catalyze the cleavage of carbon-halogen bonds, which is often the initial and rate-limiting step in the biodegradation of these compounds. researchgate.net It is conceivable that certain dehalogenases could act on the C-Br bond of this compound. Additionally, amidases could potentially hydrolyze the amide bond, leading to the formation of 2-bromoacetic acid and the corresponding amine.

While there are no specific studies on the microbial degradation of this compound, research on other halogenated compounds indicates that various microbial consortia have the capability to degrade them. nih.govmdpi.comnih.gov The biodegradation of contaminants of emerging concern often involves microbial consortia that can utilize these compounds as a source of carbon and energy. nih.gov For brominated compounds, aerobic biodegradation has been observed to be more rapid than anaerobic degradation, with complete debromination occurring in some cases. nih.gov The initial step in the microbial degradation of halogenated aromatics is often dehalogenation. nih.gov It is plausible that soil and water microorganisms could degrade this compound, likely initiating the process through cleavage of the C-Br bond or hydrolysis of the amide linkage.

Identification of Degradation Products and Their Stability

Based on the general principles of abiotic and biotic degradation of similar compounds, a number of potential degradation products of this compound can be proposed.

The primary abiotic degradation product from hydrolysis is expected to be 2-bromoacetic acid and N-methyl-N-propan-2-amine . 2-bromoacetic acid is a known disinfection byproduct and its environmental fate has been studied more extensively. Photolysis is likely to lead to N-methyl-N-propan-2-ylacetamide through debromination.

Biotic degradation pathways could also lead to these and other intermediate products. The stability of these degradation products in the environment would vary. N-methyl-N-propan-2-amine is a small aliphatic amine and would likely be readily biodegradable. 2-bromoacetic acid can be further degraded by some microorganisms. The stability of N-methyl-N-propan-2-ylacetamide would depend on its susceptibility to further microbial attack.

Table 3: Summary of Potential Degradation Products and Their Likely Pathways

Degradation Product Potential Formation Pathway
2-bromoacetic acid Hydrolysis, Enzymatic degradation
N-methyl-N-propan-2-amine Hydrolysis, Enzymatic degradation

Future Research Directions and Unexplored Avenues for 2 Bromo N Methyl N Propan 2 Ylacetamide

Exploration of Novel Synthetic Pathways

The development of efficient, sustainable, and scalable synthetic routes is paramount for the broader application of 2-bromo-N-methyl-N-propan-2-ylacetamide. While traditional methods for the synthesis of α-haloamides exist, future research should focus on innovative approaches that offer improved yields, reduced environmental impact, and enhanced safety profiles.

One promising area is the application of flow chemistry . Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purity. rsc.orgunimi.it The synthesis of amides, in general, has been successfully demonstrated using flow chemistry, suggesting its applicability to the production of this compound. researchgate.netacs.org

Another green and highly selective approach is enzymatic synthesis . The use of halogenating enzymes, such as haloperoxidases or flavin-dependent halogenases, could offer a highly regioselective method for the bromination step. nih.govacs.org Furthermore, lipases have been shown to be effective catalysts for amidation reactions under mild conditions. nih.gov Investigating the substrate specificity of these enzymes for precursors of this compound could open up a new, environmentally friendly synthetic route.

Below is a table outlining potential novel synthetic pathways and their projected advantages.

Synthetic PathwayKey FeaturesPotential Advantages
Flow Chemistry Continuous processing, precise parameter control.Improved yield and purity, enhanced safety, scalability.
Enzymatic Synthesis Use of biocatalysts (e.g., halogenases, lipases).High selectivity, mild reaction conditions, reduced waste.
Halogen-Bonding-Mediated Synthesis Utilization of halogen bonding to activate substrates.Novel reactivity, potential for asymmetric synthesis. bohrium.comrsc.org

Advanced Mechanistic Elucidation of Reactivity

A deeper understanding of the reaction mechanisms of this compound is crucial for predicting its behavior and designing new applications. The presence of bulky N-alkyl groups is expected to significantly influence its reactivity, particularly in nucleophilic substitution reactions at the α-carbon.

Future research should employ a combination of experimental and computational methods to elucidate these mechanisms. Computational studies , using techniques like Density Functional Theory (DFT), can provide valuable insights into the transition states and activation energies of various reactions. up.ac.zaup.ac.za Such studies can help to rationalize the influence of steric hindrance on reaction pathways, comparing, for example, nucleophilic substitution versus elimination reactions. rsc.org

Experimental investigations could involve kinetic studies under various conditions to determine reaction orders and rate constants. The use of advanced spectroscopic techniques, such as in-situ NMR, can help to identify and characterize reaction intermediates.

The following table summarizes key research questions regarding the reactivity of this compound.

Research QuestionProposed MethodologyExpected Outcome
Influence of steric hindrance on SN2 vs. E2 reactions.DFT calculations, kinetic studies.Quantitative understanding of steric effects on reaction pathways.
Characterization of reaction intermediates.In-situ NMR, trapping experiments.Identification of transient species and elucidation of reaction mechanisms.
Reactivity with a diverse range of nucleophiles.High-throughput screening.A comprehensive reactivity profile for the compound.

Deeper Understanding of Molecular Interactions with Biological Systems

The α-bromoacetamide moiety is a known "warhead" in the design of covalent inhibitors, which form a stable bond with a target protein. nih.govacs.org This suggests that this compound could have interesting biological activities. Future research should focus on its potential interactions with biological macromolecules.

Chemoproteomics studies could be employed to identify potential protein targets of this compound within a cellular context. This involves treating cells or cell lysates with the compound and then using mass spectrometry to identify proteins that have been covalently modified. The steric bulk provided by the N-methyl and N-isopropyl groups could confer unique selectivity for certain protein binding pockets.

Furthermore, its potential as a covalent inhibitor for specific enzymes, such as proteases or kinases, should be investigated. nih.govacs.org This would involve screening the compound against a panel of enzymes and, for any hits, conducting detailed biochemical and structural studies to understand the mechanism of inhibition.

Research AreaTechniquePotential Application
Target Identification Chemoproteomics, mass spectrometry.Discovery of novel protein targets and biological pathways.
Enzyme Inhibition Biochemical assays, X-ray crystallography.Development of new therapeutic agents.
Structure-Activity Relationship Studies Synthesis of analogs, biological testing.Optimization of potency and selectivity.

Development of Advanced Analytical Techniques for Trace Analysis

As with many halogenated organic compounds, it is important to be able to detect and quantify this compound at trace levels in various matrices, including environmental and biological samples. chromatographyonline.comnih.gov Future research should focus on the development of sensitive and selective analytical methods.

Hyphenated chromatography-mass spectrometry techniques , such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the analysis of trace organic compounds. omicsonline.orgchromatographytoday.comchemijournal.comox.ac.ukijnrd.org The development of optimized extraction and cleanup procedures, followed by sensitive GC-MS or LC-MS methods, will be crucial for the reliable determination of this compound. Large-volume injection techniques could also be explored to enhance sensitivity in aqueous samples. nih.gov

The development of novel sensors for the real-time detection of this compound is another exciting research direction. This could involve the design of molecularly imprinted polymers or electrochemical sensors that are specific for this compound.

Analytical ChallengeProposed TechniqueAnticipated Benefit
Trace-level quantification in complex matrices. GC-MS/MS, LC-MS/MS.High sensitivity and selectivity for environmental and biological monitoring.
Rapid, on-site detection. Electrochemical sensors, colorimetric assays.Enabling real-time monitoring and screening.
High-throughput analysis. Automated sample preparation, fast chromatography.Efficient screening of large numbers of samples.

Computational Design of New Derivatives with Tuned Properties

Computational chemistry offers a powerful platform for the rational design of new derivatives of this compound with tailored properties. By systematically modifying the structure of the parent molecule in silico, it is possible to predict how these changes will affect its reactivity, biological activity, and physicochemical properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate structural features with biological activity. These models can then be used to predict the activity of virtual compounds, guiding the synthesis of the most promising candidates.

Molecular docking simulations can be used to predict how derivatives of this compound might bind to the active sites of target proteins. This can help in the design of more potent and selective inhibitors. Quantum mechanical calculations can be employed to predict the reactivity and stability of new derivatives.

Computational ApproachObjectivePotential Impact
QSAR Modeling Predict biological activity based on chemical structure.Accelerate the discovery of new bioactive compounds.
Molecular Docking Predict binding modes and affinities to protein targets.Rational design of potent and selective inhibitors.
Quantum Mechanical Calculations Predict reactivity, stability, and spectroscopic properties.In-depth understanding of molecular properties to guide synthesis.

Q & A

Q. Example Reaction Conditions Table :

ParameterTypical Value/SettingSource
SolventDMF
BaseK₂CO₃
Reaction Time2–6 hours
Monitoring MethodTLC (n-hexane:ethyl acetate)

Advanced: How can conflicting crystallographic data be resolved when determining the structure of this compound?

Answer:
Conflicts in crystallographic data may arise from twinning, disorder, or low-resolution datasets. To resolve these:

  • Refinement Tools : Use SHELXL for robust refinement, incorporating restraints for disordered atoms .
  • Validation Software : WinGX integrates tools like PLATON to check for symmetry errors .
  • Visualization : ORTEP-3 generates electron density maps to identify misplaced atoms or solvent molecules .
  • Data Cross-Check : Compare results with analogous structures (e.g., brominated phenylacetamides) from Acta Crystallographica reports .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm the bromine position and methyl/isopropyl groups. For example, the N-methyl group typically resonates at δ 2.8–3.2 ppm .
  • IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and C-Br bonds (~550 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 222) and fragmentation patterns .

Advanced: How to optimize reaction conditions to minimize by-products in the synthesis?

Answer:

  • Solvent Optimization : Use DMF for solubility but switch to dichloromethane for slower reaction rates, reducing over-bromination .
  • Temperature Gradients : Gradual cooling during bromination prevents exothermic side reactions.
  • Additive Use : Catalytic KI enhances regioselectivity in bromination .
  • By-Product Analysis : HPLC or GC-MS identifies impurities, guiding iterative condition adjustments .

Advanced: What strategies are effective in solving crystal structures of brominated acetamides using X-ray diffraction?

Answer:

  • Data Collection : High-resolution (<1.0 Å) datasets reduce ambiguity. Use Mo-Kα radiation for heavy atoms like bromine .
  • Software Pipelines : SHELXD (for phase solution) and SHELXL (for refinement) handle bromine’s strong scattering effects .
  • Disorder Modeling : Split atoms in SHELXL to account for rotational disorder in the isopropyl group .
  • Validation : Check R-factor convergence and Hirshfeld surfaces for intermolecular interactions .

Basic: How to assess the purity of this compound post-synthesis?

Answer:

  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) quantifies purity (>98% ideal) .
  • Melting Point : Sharp melting range (e.g., 95–97°C) indicates homogeneity.
  • Elemental Analysis : Match experimental C/H/N/Br percentages to theoretical values .

Advanced: How do steric effects of the N-methyl and N-isopropyl groups influence the reactivity of this compound?

Answer:

  • Crystallographic Analysis : Bond angles and torsion angles from X-ray data (e.g., C-N-C angles ~120°) reveal steric hindrance .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict nucleophilic attack sites, showing reduced reactivity at the amide nitrogen due to crowding .
  • Comparative Studies : Synthesize analogs (e.g., N-ethyl derivatives) to isolate steric vs. electronic effects .

Basic: What are common side reactions encountered during synthesis, and how are they mitigated?

Answer:

  • Hydrolysis : Protect against moisture using anhydrous solvents and inert atmospheres (N₂/Ar) .
  • Over-Bromination : Limit bromine equivalents and use slow addition via syringe pump .
  • Elimination : Lower reaction temperatures (<50°C) prevent β-hydrogen elimination .

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